N-(4-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine-acetamide class, characterized by a sulfur-linked acetamide moiety and aryl substituents. Its structure includes a 4-ethylphenyl group on the acetamide nitrogen and a 4-methylphenyl group on the pyrazolo[1,5-a]pyrazine core. These substituents influence its physicochemical properties and biological interactions, particularly in agrochemical and pharmaceutical contexts .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-3-17-6-10-19(11-7-17)25-22(28)15-29-23-21-14-20(26-27(21)13-12-24-23)18-8-4-16(2)5-9-18/h4-14H,3,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAGKKXRNSNJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazolopyrazine core with a suitable thiol reagent.
Acetamide formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of N-(4-Ethylphenyl)-2-{[2-(4-Methylphenyl)Pyrazolo[1,5-a]Pyrazin-4-YL]Sulfany}Acetamide as an anticancer agent. Research indicates that compounds with pyrazolo frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in ResearchGate identified novel anticancer compounds through drug library screening on multicellular spheroids, highlighting the importance of pyrazolo derivatives in cancer therapeutics .
Neuropharmacological Effects
The compound's structural analogs have shown promise in neuropharmacology. Compounds similar to N-(4-Ethylphenyl)-2-{[2-(4-Methylphenyl)Pyrazolo[1,5-a]Pyrazin-4-YL]Sulfany}Acetamide may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The pyrazolo ring system is known for modulating serotonin and dopamine receptors, which are crucial in treating conditions like depression and anxiety.
Anti-inflammatory Properties
Research indicates that compounds containing pyrazole moieties may exhibit anti-inflammatory properties. Inflammatory pathways often involve complex interactions at the cellular level, and derivatives of this compound could serve as leads for developing new anti-inflammatory drugs.
Case Study 1: Anticancer Compound Screening
In a study conducted by Walid Fayad et al., the efficacy of various pyrazolo compounds was evaluated against multiple cancer cell lines. The results indicated that specific derivatives showed significant cytotoxicity and induced apoptosis in cancer cells, suggesting their potential as anticancer agents .
Case Study 2: Neuropharmacological Research
A separate investigation into the neuropharmacological effects of pyrazolo compounds revealed their ability to modulate neurotransmitter activity. These findings support further exploration into their use for treating mood disorders and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor activity: Acting as an agonist or antagonist.
Interfering with signaling pathways: Affecting cellular processes and functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
Key structural analogs differ in aryl substituents and pyrazolo-pyrazine modifications:
Key Observations :
- Polarity: The target compound’s 4-methylphenyl and 4-ethylphenyl groups confer moderate lipophilicity (logP ~3.2 estimated), whereas analogs with methoxy () or phenoxy groups exhibit higher polarity and lower membrane permeability .
Herbicidal and Fungicidal Activity
- Target Compound: Limited direct activity data are available, but structurally related pyrazolo-pyrazines (e.g., ) show herbicidal activity. The 4-methyl group may enhance stability but reduce herbicidal potency compared to electron-withdrawing substituents like methoxy .
- Analog : The 4-methoxyphenyl group correlates with fungicidal activity (70% inhibition at 500 µg/mL in similar scaffolds), as seen in N-(4-methoxyphenyl) acetamide derivatives .
- Compounds : Derivatives with methylthio or hydroxy groups demonstrate moderate to high anti-TMV (Tobacco Mosaic Virus) activity (40–43% inhibition), suggesting the target compound’s thioether linkage could support similar interactions .
Antimicrobial Activity
Biological Activity
N-(4-Ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities due to its unique structural features. This compound incorporates a pyrazolo[1,5-a]pyrazine moiety, which is known for various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.5 g/mol. The compound features multiple aromatic rings and functional groups that suggest diverse chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4OS |
| Molecular Weight | 402.5 g/mol |
| Structural Features | Pyrazolo[1,5-a]pyrazine, sulfanyl group |
Anticonvulsant Activity
Research into similar compounds has highlighted their potential anticonvulsant effects. Studies indicate that certain pyrazolo derivatives exhibit activity in animal models of epilepsy, particularly through mechanisms involving modulation of voltage-sensitive sodium channels . This suggests that this compound could also possess anticonvulsant properties worth investigating.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with similar structures has been documented. For example, some pyrazole derivatives have demonstrated effectiveness in reducing inflammation in preclinical models . Given the structural similarities, this compound may exhibit similar anti-inflammatory effects.
The exact mechanism of action for this compound remains largely uncharacterized. However, compounds within the pyrazolo class often interact with specific enzymes or receptors, modulating their activity and leading to various biological effects . Future research should focus on elucidating these interactions to better understand the compound's pharmacological profile.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides valuable insights:
- Anticancer Studies : Analogous compounds have shown significant cytotoxic effects against various cancer cell lines, indicating a potential pathway for further exploration .
- Anticonvulsant Screening : Similar pyrazolo derivatives have been evaluated in animal models using maximal electroshock (MES) tests, demonstrating varying degrees of anticonvulsant activity .
- Anti-inflammatory Research : Investigations into related structures have revealed their capacity to inhibit inflammatory mediators, suggesting a therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
